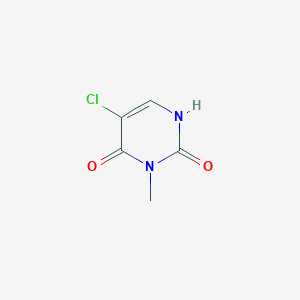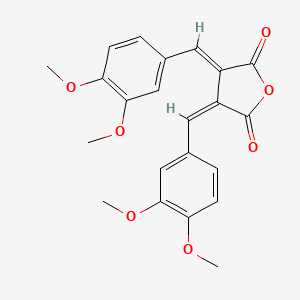
2-Butyl-5-methyl-1,2-dihydro-3H-indazol-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Butyl-5-methyl-1H-indazol-3(2H)-one is an organic compound belonging to the indazole family. Indazoles are bicyclic compounds containing a benzene ring fused to a pyrazole ring. This specific compound is characterized by the presence of a butyl group at the second position, a methyl group at the fifth position, and a ketone functional group at the third position of the indazole ring. It is of interest in various fields due to its potential biological activities and applications in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butyl-5-methyl-1H-indazol-3(2H)-one typically involves the following steps:
Formation of the Indazole Ring: The indazole ring can be synthesized through the cyclization of appropriate hydrazine derivatives with ketones or aldehydes. For instance, the reaction of 2-bromo-1-phenylethanone with hydrazine hydrate can yield 1-phenyl-1H-indazole.
Introduction of Substituents: The butyl and methyl groups can be introduced through alkylation reactions. For example, the reaction of 1-phenyl-1H-indazole with butyl bromide in the presence of a base such as potassium carbonate can yield 2-butyl-1-phenyl-1H-indazole. Similarly, methylation can be achieved using methyl iodide.
Oxidation to Form the Ketone: The final step involves the oxidation of the indazole derivative to introduce the ketone functional group at the third position. This can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of 2-Butyl-5-methyl-1H-indazol-3(2H)-one may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and environmentally friendly solvents to enhance yield and reduce waste.
Analyse Chemischer Reaktionen
Types of Reactions
2-Butyl-5-methyl-1H-indazol-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can convert the ketone group to an alcohol or other reduced forms.
Substitution: The compound can undergo substitution reactions where one of its substituents is replaced by another group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide in acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Alkyl halides, aryl halides, or other electrophiles in the presence of a base or catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids, aldehydes, or other oxidized derivatives.
Reduction: Formation of alcohols or other reduced derivatives.
Substitution: Formation of new indazole derivatives with different substituents.
Wissenschaftliche Forschungsanwendungen
2-Butyl-5-methyl-1H-indazol-3(2H)-one has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential pharmacological activities, such as anti-inflammatory, anticancer, and antimicrobial properties.
Biological Research: It is used as a probe to study biological pathways and molecular interactions.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules and pharmaceuticals.
Material Science: It is explored for its potential use in the development of novel materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-Butyl-5-methyl-1H-indazol-3(2H)-one depends on its specific biological target. For example, if the compound exhibits anticancer activity, it may interact with cellular proteins involved in cell proliferation and apoptosis. The molecular targets and pathways involved can include:
Enzyme Inhibition: The compound may inhibit specific enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to cellular receptors, modulating signal transduction pathways.
DNA Interaction: The compound may intercalate into DNA, affecting gene expression and replication.
Vergleich Mit ähnlichen Verbindungen
2-Butyl-5-methyl-1H-indazol-3(2H)-one can be compared with other indazole derivatives, such as:
1-Phenyl-1H-indazole: Lacks the butyl and methyl substituents, resulting in different biological activities.
2-Methyl-1H-indazole: Contains a methyl group at the second position instead of a butyl group.
3-Keto-1H-indazole: Similar structure but without the butyl and methyl groups.
The uniqueness of 2-Butyl-5-methyl-1H-indazol-3(2H)-one lies in its specific substituents, which can significantly influence its chemical reactivity and biological activity.
Eigenschaften
CAS-Nummer |
89438-59-5 |
|---|---|
Molekularformel |
C12H16N2O |
Molekulargewicht |
204.27 g/mol |
IUPAC-Name |
2-butyl-5-methyl-1H-indazol-3-one |
InChI |
InChI=1S/C12H16N2O/c1-3-4-7-14-12(15)10-8-9(2)5-6-11(10)13-14/h5-6,8,13H,3-4,7H2,1-2H3 |
InChI-Schlüssel |
HMBWNMKWZBZTMD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN1C(=O)C2=C(N1)C=CC(=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




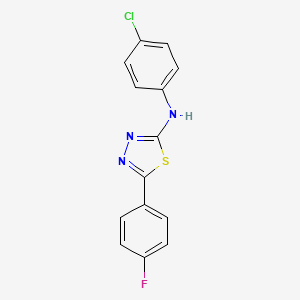
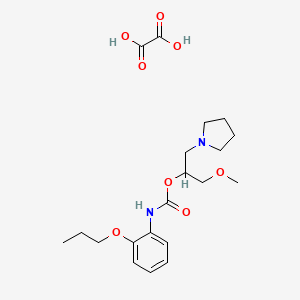
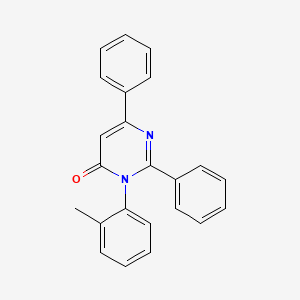

![3-[4-Chlorobenzal]-6-trifluoromethyloxindole](/img/structure/B12915628.png)
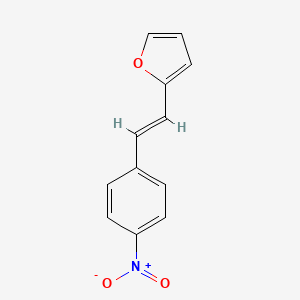
![5'-Deoxy-5'-[methyl(2-methylpropyl)amino]adenosine](/img/structure/B12915635.png)
